molecular formula C16H17BrN4O2 B2355678 (5-Bromopyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797129-32-8

(5-Bromopyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2355678
CAS RN: 1797129-32-8
M. Wt: 377.242
InChI Key: IJPAWEIYVKPLGW-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using a specific method, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Pharmacological Evaluation

A related compound, (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives, was identified as a selective antagonist of the TRPV4 channel, demonstrating analgesic effects in mechanical hyperalgesia models in guinea pigs and rats. This suggests potential applications in pain treatment (Tsuno et al., 2017).

Antimicrobial Activity

A study on 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, including their synthesis and evaluation for in vitro antibacterial and antifungal activities, suggests potential for antimicrobial applications. Certain derivatives exhibited significant activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

Synthesis and Structural Analysis

A paper detailing the efficient synthesis of a compound with both piperidine and pyridine rings, specifically (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, highlights the challenges and solutions in synthesizing such heterocycles, indicating a broader potential for synthetic applications in organic chemistry (Zhang et al., 2020).

Serotonin Receptor Antagonism

A series involving novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile demonstrated serotonin 5-HT3 receptor antagonism. This suggests possible applications in therapies targeting serotonin receptors, potentially in psychiatric or gastrointestinal disorders (Mahesh, Perumal, & Pandi, 2004).

Crystal Structure Insights

Research on the crystal structure of related compounds, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, provides insights into the molecular configurations and interactions, which are crucial for understanding the properties and potential applications of these compounds in various fields (Revathi et al., 2015).

Molecular Interaction Studies

In a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, the molecular interactions with the CB1 cannabinoid receptor were examined. This highlights potential applications in the design of drugs targeting cannabinoid receptors, possibly for pain management or neurological disorders (Shim et al., 2002).

properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c1-11-2-3-15(20-19-11)23-14-4-6-21(7-5-14)16(22)12-8-13(17)10-18-9-12/h2-3,8-10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPAWEIYVKPLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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